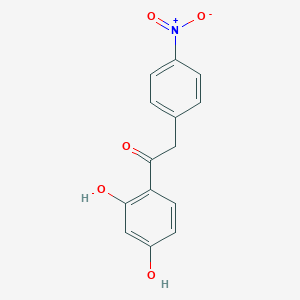

1-(2,4-Dihydroxyphenyl)-2-(4-nitrophenyl)ethanone

Vue d'ensemble

Description

The compound 1-(2,4-Dihydroxyphenyl)-2-(4-nitrophenyl)ethanone is a multifaceted molecule that has been the subject of various studies due to its interesting chemical and physical properties. While the exact compound is not directly studied in the provided papers, related compounds with similar functional groups have been analyzed, which can give insights into the behavior and characteristics of the compound .

Synthesis Analysis

The synthesis of related compounds involves the reaction of different precursors to introduce nitrophenyl groups and other substituents. For instance, the synthesis of (E)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one oxime was achieved by reacting a triazolyl ethanone with hydroxylamine hydrochloride in dry ethanol, yielding an 86% yield of the oxime derivative . This suggests that similar methods could potentially be applied to synthesize the compound of interest by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as X-ray diffraction and neutron diffraction. For example, the charge density analysis of 1-(2-hydroxy-5-nitrophenyl)ethanone revealed details of intra- and intermolecular bonding features, including the extent of pi-delocalization throughout the molecule . This indicates that the compound of interest may also exhibit significant pi-delocalization, affecting its reactivity and interactions.

Chemical Reactions Analysis

The chemical reactivity of nitrophenyl-substituted compounds has been studied, particularly in electrochemical contexts. The electroreduction of 4-(nitrophenyl) substituted 1,4-dihydropyridines showed the formation of nitro radical anions and their subsequent reactions in aprotic media . This suggests that the nitro group in the compound of interest may also undergo similar redox reactions under appropriate conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of structurally related compounds have been characterized through various analytical techniques. For instance, the crystal structure of a compound with a nitrophenol moiety showed that the molecules are nearly planar and form a three-dimensional network through hydrogen bonding and pi-pi interactions . Additionally, the growth and properties of 1-(2-Methyl-6-nitro-4-phenyl-3-quinolyl) ethanone were studied, revealing its thermal stability and optical transparency in a certain range, as well as its nonlinear optical properties . These findings provide a basis for inferring the potential properties of 1-(2,4-Dihydroxyphenyl)-2-(4-nitrophenyl)ethanone, such as its stability, optical behavior, and possible interactions with other molecules.

Applications De Recherche Scientifique

Solid-Liquid Phase Equilibrium Studies

- Research on the phase equilibrium of 1-(3-nitrophenyl)ethanone and 1-(4-nitrophenyl)ethanone in different solvents provided insights into the solubility and crystallization behavior of these compounds. This study aids in understanding the separation process of such mixtures, which can be relevant for 1-(2,4-Dihydroxyphenyl)-2-(4-nitrophenyl)ethanone as well (Li et al., 2019).

Crystal Structure Analysis

- High-resolution X-ray and neutron diffraction methods were used to analyze the total experimental charge density in similar compounds, providing detailed insights into their intra- and intermolecular bonding features, and the extent of pi-delocalization (Hibbs et al., 2003).

Synthesis Methods

- Studies have explored the synthesis of various derivatives using compounds similar to 1-(2,4-Dihydroxyphenyl)-2-(4-nitrophenyl)ethanone as raw materials. These methods optimize reaction conditions and yields, contributing to the field of organic synthesis (Zhou Jin-xia, 2010).

Formation of Different Compounds

- Research has been conducted on the formation of different compounds, such as aminobenzo[b]thiophenes, using similar compounds. These findings have implications for the synthesis of a wide range of organic compounds (Androsov et al., 2010).

Miscellaneous Applications

- Other studies have looked into the properties of similar compounds, such as their antibacterial activity and their potential use in pharmaceuticals (Parekh & Desai, 2006).

Propriétés

IUPAC Name |

1-(2,4-dihydroxyphenyl)-2-(4-nitrophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO5/c16-11-5-6-12(14(18)8-11)13(17)7-9-1-3-10(4-2-9)15(19)20/h1-6,8,16,18H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGFAWKRXZLGJSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)C2=C(C=C(C=C2)O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60302557 | |

| Record name | 1-(2,4-Dihydroxyphenyl)-2-(4-nitrophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60302557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>41 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26659027 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-(2,4-Dihydroxyphenyl)-2-(4-nitrophenyl)ethanone | |

CAS RN |

15485-63-9 | |

| Record name | 15485-63-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151854 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2,4-Dihydroxyphenyl)-2-(4-nitrophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60302557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

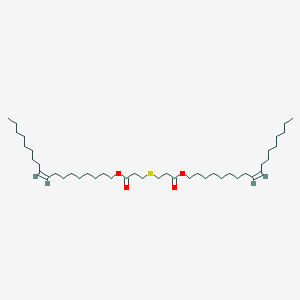

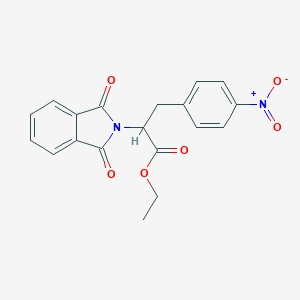

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.